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Compound of Interest

Compound Name: N-Hydroxy-4-nitrophthalimide

Cat. No.: B034298

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological
properties of 6-Nitroquinoxaline-2,3-dione, a heterocyclic compound with the molecular formula
C8H4N205. This document details its physicochemical characteristics, synthesis,
spectroscopic data, and safety information. A significant focus is placed on its pharmacological
activity as a competitive antagonist of a-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid
(AMPA) and kainate receptors, key players in excitatory neurotransmission. The guide includes
detailed experimental protocols for its synthesis and for assays relevant to its biological activity.
Furthermore, it visualizes the associated signaling pathways and experimental workflows using
Graphviz diagrams to facilitate a deeper understanding of its mechanism of action and
experimental application.

Chemical Information

6-Nitroquinoxaline-2,3-dione is a quinoxaline derivative characterized by a nitro group at the 6-
position of the quinoxaline core. This substitution significantly influences its electronic
properties and biological activity.
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Property Value Reference

6-nitro-1,4-dihydroquinoxaline-

IUPAC Name 2 3-dione [1]
Molecular Formula C8H4N205

Molecular Weight 207.14 g/mol [2]
CAS Number 2379-56-8 [1][3]
Appearance Yellow solid [3]
Melting Point 345-347 °C [2][3]

N Soluble in DMF, sparingly
Solubility ] [2]
soluble in water.
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Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of 6-Nitroquinoxaline-2,3-dione.
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Technique Expected Peaks/Signals

Aromatic protons (~7.1 ppm), N-H protons

(~11.9 ppm). The electron-withdrawing nitro

1H NMR o _
group at the 6-position influences the chemical
shifts of the aromatic protons.
Carbonyl carbons (~155.7 ppm), Aromatic

15C NMR y ( ppm)
carbons (115-127 ppm).

IR (cm™1) N-H stretch (~3445), C=0 stretch (~1681).
Expected absorption maxima in the UV-Vis

UV-Vis (Amax) region, influenced by the conjugated quinoxaline
system and the nitro chromophore.

Mass Spec (m/z) Expected molecular ion peak [M]* at 207.

Synthesis and Experimental Protocols

The synthesis of 6-Nitroquinoxaline-2,3-dione is typically achieved through the condensation of
a substituted o-phenylenediamine with an oxalic acid derivative.

Synthesis of 6-Nitroquinoxaline-2,3-dione

A common and efficient method involves the reaction of 4-nitro-o-phenylenediamine with oxalic
acid.

Experimental Protocol:
e Reactants: 4-nitro-o-phenylenediamine and oxalic acid.
e Conditions: Acidic reflux.

e Procedure: A mixture of 4-nitro-o-phenylenediamine and oxalic acid is refluxed in an acidic
solution. The reaction progress is monitored by thin-layer chromatography. Upon completion,
the reaction mixture is cooled, and the precipitated product is collected by filtration, washed,
and dried.[2]
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» Typical Yield: Approximately 78%.[2]

Condensation
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Synthesis of 6-Nitroquinoxaline-2,3-dione.

Biological Assays

This assay determines the binding affinity of the compound to AMPA receptors.
Experimental Protocol:

o Materials: Test compound, [3H]JAMPA (radioligand), rat cortical membrane preparation,
binding buffer.

e Procedure:
o Prepare serial dilutions of 6-Nitroquinoxaline-2,3-dione.
o Incubate the test compound with [BHJAMPA and the rat cortical membrane preparation.
o Separate bound and free radioligand by rapid filtration.
o Quantify radioactivity using liquid scintillation counting.

o Calculate the IC50 value by plotting the percentage of specific binding against the
compound concentration.[4]
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Workflow for a radioligand binding assay.

This technique measures the effect of the compound on AMPA receptor-mediated currents in

neurons.
Experimental Protocol:
e Preparation: Prepare acute brain slices (e.g., hippocampus).
e Recording:
o Establish a whole-cell patch-clamp configuration on a neuron.
o Hold the neuron at a negative membrane potential (e.g., -70 mV).

o Evoke AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) by stimulating
afferent fibers.

e Drug Application:
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o Record a stable baseline of EPSCs.
o Bath-apply 6-Nitroquinoxaline-2,3-dione at various concentrations.
o Measure the reduction in the EPSC amplitude to determine the inhibitory effect.[5][6][7]

Biological Activity and Mechanism of Action

6-Nitroquinoxaline-2,3-dione is a potent competitive antagonist at the ionotropic glutamate
receptors, specifically the AMPA and kainate receptors. Its biological activity is primarily
attributed to its ability to block the excitatory neurotransmission mediated by these receptors.

Target Receptor Activity IC50 / Ki Reference
Competitive NBQX (a close
AMPA Receptor ) ) [8]
Antagonist analog): Ki =63 nM
) Competitive NBQX (a close
Kainate Receptor ) ) [8]
Antagonist analog): Ki =78 nM

Antagonism of AMPA and Kainate Receptors

By binding to the glutamate binding site on AMPA and kainate receptors, 6-Nitroquinoxaline-
2,3-dione prevents the binding of the endogenous agonist glutamate. This non-activation of the
receptor's ion channel prevents the influx of Na+ and Ca?* ions into the postsynaptic neuron,
thereby reducing neuronal depolarization and excitability. This mechanism underlies its
neuroprotective and anticonvulsant properties.

Signaling Pathways

The antagonism of AMPA and kainate receptors by 6-Nitroquinoxaline-2,3-dione interrupts
downstream signaling cascades that are crucial for synaptic plasticity and neuronal survival.

Activation of AMPA receptors can lead to the activation of the Lyn kinase, which in turn
activates the MAPK/ERK signaling pathway, ultimately leading to increased expression of
Brain-Derived Neurotrophic Factor (BDNF). By blocking the AMPA receptor, 6-Nitroquinoxaline-
2,3-dione can inhibit this pathway.
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AMPA receptor signaling pathway and its inhibition.

Kainate receptors can modulate neurotransmitter release through both ionotropic and
metabotropic mechanisms. One such mechanism involves the mobilization of
endocannabinoids, which act as retrograde messengers to suppress presynaptic glutamate
release. Antagonism of kainate receptors by 6-Nitroquinoxaline-2,3-dione can interfere with this
modulatory function.
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Kainate receptor-mediated modulation of glutamate release.

Safety Information

6-Nitroquinoxaline-2,3-dione should be handled with care in a laboratory setting. The following

is a summary of the GHS hazard information.

. . Precautionary
Pictogram Signal Word Hazard Statements
Statements
_ _ P264, P280,
GHSO07 (Exclamation ) H319: Causes serious
Warning o P305+P351+P338,
Mark) eye irritation.
P337+P313

It is recommended to wear appropriate personal protective equipment, including safety

glasses, gloves, and a lab coat, when handling this compound. Work should be conducted in a

well-ventilated area or a fume hood.
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Conclusion

6-Nitroquinoxaline-2,3-dione is a valuable research tool for studying glutamatergic
neurotransmission. Its potent and competitive antagonism of AMPA and kainate receptors
makes it a lead compound for the development of neuroprotective and anticonvulsant
therapies. This technical guide provides a comprehensive foundation of its chemical properties,
synthesis, biological activity, and experimental protocols to aid researchers in their
investigations of this and related compounds. The provided diagrams of signaling pathways
and experimental workflows offer a clear visual representation to facilitate understanding and
experimental design.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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